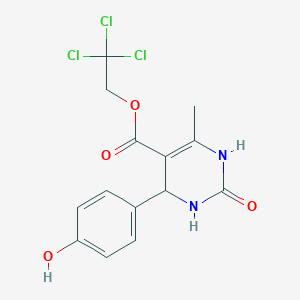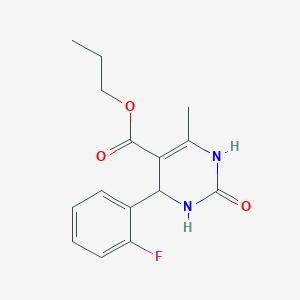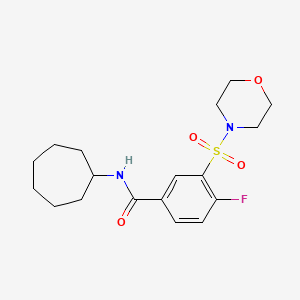
N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cycloheptyl group, a fluoro substituent, a morpholine ring, and a sulfonyl group attached to a benzamide core
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base such as triethylamine.
Cycloheptyl Group Addition: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using a cycloheptyl halide.
Morpholine Ring Formation: The morpholine ring can be formed by reacting the intermediate compound with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzamides with different functional groups replacing the fluoro substituent.
Scientific Research Applications
N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Similar in structure but contains a quinazoline moiety.
N-cycloheptyl-4-(morpholin-4-yl)-3-(morpholine-4-sulfonyl)benzamide: Similar but with different substituents on the benzamide core.
Uniqueness
N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is unique due to the combination of its cycloheptyl group, fluoro substituent, morpholine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c19-16-8-7-14(18(22)20-15-5-3-1-2-4-6-15)13-17(16)26(23,24)21-9-11-25-12-10-21/h7-8,13,15H,1-6,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSYVHFCOHNBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B4904046.png)
![6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4904057.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4904060.png)
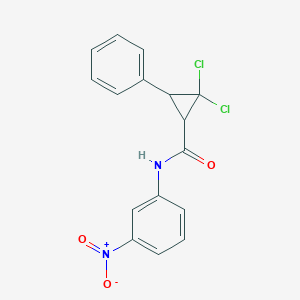
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide trifluoroacetate](/img/structure/B4904073.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL THIOPHENE-2-CARBOXYLATE](/img/structure/B4904084.png)
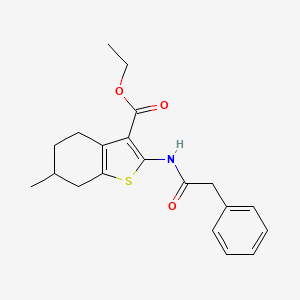
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B4904097.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(8-quinolinylthio)acetamide](/img/structure/B4904102.png)
![1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B4904105.png)
![N'-dibenzo[a,c]phenazin-11-yl-N-(2-hydroxyethyl)-N-phenylurea](/img/structure/B4904111.png)
![(5Z)-5-[[3-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4904112.png)
